TRPV3 Channel Inhibition: Isochlorogenic Acid A vs. Isochlorogenic Acid B IC50 Comparison
In a whole-cell patch-clamp electrophysiology study, isochlorogenic acid A (IAA) and isochlorogenic acid B (IAB) were evaluated for TRPV3 channel inhibition. IAB exhibited approximately threefold greater potency, with an IC50 of 0.9 ± 0.3 μmol/L compared to 2.7 ± 1.3 μmol/L for IAA [1]. Both isomers reduced channel open probability: IAA reduced open probability from 26.9 ± 5.5% to 3.7 ± 1.2%; IAB reduced open probability to 3.2 ± 1.1% [1]. IAB was additionally demonstrated to rescue keratinocyte death induced by the TRPV3 agonist carvacrol [1]. Molecular docking revealed that both isomers interact with residues T636 and F666, but with differential binding characteristics [1]. This isomer-specific potency differential demonstrates that the 3,5-substitution pattern confers distinct pharmacological properties relative to the 3,4-substitution pattern.
| Evidence Dimension | TRPV3 channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.7 ± 1.3 μmol/L; open probability reduction to 3.7 ± 1.2% (from 26.9 ± 5.5%) |
| Comparator Or Baseline | Isochlorogenic acid B (IAB, 3,4-diCQA): IC50 = 0.9 ± 0.3 μmol/L; open probability reduction to 3.2 ± 1.1% |
| Quantified Difference | IAB is approximately 3-fold more potent than IAA (IC50 ratio: 2.7 / 0.9 ≈ 3.0) |
| Conditions | Whole-cell patch-clamp electrophysiology; single-channel recordings |
Why This Matters
This direct comparative dataset enables informed selection between isomers for TRPV3-targeted studies, with the quantifiable potency difference guiding compound selection based on required inhibitory threshold.
- [1] Qi H, Shi Y, Wu H, et al. Inhibition of temperature-sensitive TRPV3 channel by two natural isochlorogenic acid isomers for alleviation of dermatitis and chronic pruritus. Acta Pharmaceutica Sinica B. 2022;12(2):723-734. View Source
